![molecular formula C21H17N3O2 B5701623 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)
2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Overview
Description
2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzamide moiety attached to a phenylimidazo[1,2-a]pyridine core, with a methoxy group at the 2-position of the benzamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under various conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which provides a clean and efficient route to the desired product . Another approach involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of microwave irradiation, are likely to be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimycobacterial properties of compounds related to the imidazo[1,2-b]pyridazine scaffold. Specifically, derivatives exhibiting a methoxy group and a phenyl moiety have shown significant activity against Mycobacterium tuberculosis and Mycobacterium marinum. For instance, a study by Farrell et al. demonstrated that certain derivatives with specific substitutions exhibited minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL against these pathogens, indicating strong potential for developing new antimycobacterial agents .
Table 1: Antimycobacterial Activity of Selected Derivatives
Compound | C2 Substituent | C6 Substituent | Mtb MIC90 (µg/mL) | Mm MIC90 (µg/mL) |
---|---|---|---|---|
1a | Ph | BnO | 1 | 1.51 |
2a | Ph | BnS | 0.5 | 0.25 |
3a | Ph | BnNMe | 1 | 0.5 |
... | ... | ... | ... | ... |
Other Biological Activities
Beyond antimycobacterial effects, compounds containing the imidazo[1,2-a]pyridine structure have been explored for their anticancer properties . Research indicates that these compounds may act as inhibitors of specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that imidazo[1,2-a]pyridine derivatives can selectively target cancer cells while sparing normal cells, thus presenting a promising avenue for cancer therapy .
Imaging Agents
The potential of imidazo[1,2-a]pyridine derivatives as imaging agents has also been investigated. These compounds can be labeled with radioactive isotopes for use in positron emission tomography (PET), providing valuable insights into metabolic processes in vivo. A notable patent describes the synthesis of radiolabeled imidazo[1,2-a]pyrimidines for imaging applications, which could facilitate early diagnosis and monitoring of diseases like cancer .
Mechanistic Insights
Understanding the mechanism of action of these compounds is critical for their development as therapeutic agents. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the imidazo ring can significantly influence biological activity. For instance, the presence of electron-withdrawing groups at the C2 position has been correlated with enhanced potency against bacterial strains .
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Similar structure with a methoxy group at the 4-position.
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Lacks the methoxy group.
2-methylimidazo[1,2-a]pyridine: A simpler structure with a methyl group instead of a benzamide moiety.
Uniqueness
2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to the presence of both the methoxy group and the benzamide moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent compared to similar compounds.
Biological Activity
The compound 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a member of the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and efficacy against various biological targets.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions that incorporate methoxy and phenyl groups into the imidazo-pyridine scaffold. The structural formula is represented as follows:
Antimycobacterial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimycobacterial activity. For example, a study by Moraski et al. demonstrated that certain derivatives showed high activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL. The presence of specific substituents on the phenyl and methoxy groups was crucial for enhancing this activity .
Table 1: In Vitro Antimycobacterial Activity of Related Compounds
Compound | C6 Substituent | C2 Substituent | Mtb MIC90 (μg/mL) |
---|---|---|---|
1a | BnO | Ph | 1 |
2a | BnS | Ph | 0.5 |
3a | BnNMe | Ph | 1 |
Anticancer Activity
In addition to antimycobacterial properties, imidazo[1,2-a]pyridine derivatives have shown promising anticancer activity. A study focusing on related compounds indicated that they could inhibit cyclin-dependent kinase 9 (CDK9), a significant target in cancer therapy. The most potent derivative displayed an IC50 value of 0.16 µM against CDK9, correlating with significant cytotoxic effects in various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer) .
Table 2: CDK9 Inhibition and Cytotoxicity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
3c | MCF7 | 6.66 |
3b | HCT116 | 5.12 |
Case Studies
Several case studies have highlighted the biological efficacy of imidazo[1,2-a]pyridine derivatives:
- Antimycobacterial Study : In vitro assays conducted on a series of compounds revealed that those with a methoxy group at position C3 and specific substitutions at C6 exhibited enhanced activity against Mtb, suggesting a strong SAR correlation.
- Anticancer Evaluation : A comprehensive screening of imidazo[1,2-a]pyridine derivatives against a panel of cancer cell lines demonstrated that structural modifications significantly influenced their cytotoxicity profiles.
Properties
IUPAC Name |
2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-12-6-5-11-16(17)21(25)23-20-19(15-9-3-2-4-10-15)22-18-13-7-8-14-24(18)20/h2-14H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNHQFVCQJTROY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326218 | |
Record name | 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671169 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
361996-71-6 | |
Record name | 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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